molecular formula C18H15ClF2N2O2 B2530190 N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide CAS No. 954669-00-2

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide

Cat. No.: B2530190
CAS No.: 954669-00-2
M. Wt: 364.78
InChI Key: RSCUQGZOGVYTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide is a synthetic organic compound provided for research and development purposes. This molecule features a 2,6-difluorobenzamide group linked to a 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl scaffold . The presence of both benzamide and pyrrolidinone pharmacophores in a single structure is of significant interest in medicinal chemistry, as these motifs are found in compounds with a wide range of biological activities. The 2,6-difluorobenzamide component is a key structural feature in various bioactive molecules. For instance, it is a core moiety in the insecticide Diflubenzuron, which acts as a chitin-synthesis inhibitor . Furthermore, derivatives of 2,6-difluorobenzamide itself are utilized in chemical synthesis, demonstrating the reactivity and utility of this functional group . Research into related compounds provides insight into potential applications. Structurally similar benzamide derivatives have been synthesized and investigated for their potential as antidiabetic agents, exhibiting inhibitory activity against enzymes like α-glucosidase and α-amylase . Another research compound sharing a complex pyrrolidinone structure has been studied as a potent inhibitor of coagulation Factor Xa, highlighting the potential of this chemical class in pharmaceutical research . The 4-chlorobenzylamine substructure, related to the 4-chlorophenyl group in this compound, is a common building block in organic synthesis . This product is intended for research applications only, including but not limited to use as a reference standard, a building block in synthetic chemistry, or for biological screening in early-stage drug discovery. Researchers should handle this material with appropriate precautions, consulting relevant safety data for its constituent parts, such as 2,6-difluorobenzamide . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N2O2/c19-12-4-6-13(7-5-12)23-10-11(8-16(23)24)9-22-18(25)17-14(20)2-1-3-15(17)21/h1-7,11H,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCUQGZOGVYTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide typically involves the reaction of 4-chlorophenyl derivatives with pyrrolidin-3-yl compounds under specific conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide and potassium carbonate . The process may also involve the use of formaldehyde as a reagent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential Pharmaceutical Applications :
N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with specific biological targets, such as enzymes or receptors involved in disease pathways.

Biological Activity :
Research indicates that the compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Antibacterial Effects : The compound has shown activity against several bacterial strains, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : It may serve as an enzyme inhibitor in biochemical assays, aiding in the study of protein-ligand interactions.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast and colon cancer models.

Case Study 2: Antibacterial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Materials Science Applications

This compound is also explored for its potential use in materials science. Its unique chemical structure allows for the synthesis of novel materials with specific properties, such as:

  • Polymers : The compound can be incorporated into polymer matrices to enhance mechanical properties.
  • Nanomaterials : Research is ongoing to determine its effectiveness in creating nanostructures for various applications.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally or functionally related molecules:

Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Pyrrolidinone-Benzamide 4-Chlorophenyl, 2,6-difluorobenzamide Hypothesized kinase inhibitor -
USP Sibutramine Related Compound C Cyclobutyl-Dimethylamine 4-Chlorophenyl, pentyl Appetite suppressant metabolite
5-(3-Chlorophenylsulfanyl)-pyrazole derivative Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Antimicrobial candidate
Furopyridine carboxamide () Furopyridine 4-Fluorophenyl, pyrimidinyl cyclopropane Kinase inhibitor (e.g., JAK/STAT)

Key Insights:

Pyrrolidinone vs. The 4-chlorophenyl group is a shared motif in both compounds, but its placement on a pyrrolidinone versus a cyclobutyl scaffold alters steric and electronic profiles.

Fluorinated vs. Non-Fluorinated Amides: The 2,6-difluorobenzamide group in the target compound likely improves metabolic stability over non-fluorinated benzamides (e.g., in pyrazole derivatives from ), mirroring trends in kinase inhibitor design .

Research Findings and Data Tables

Physicochemical Properties (Hypothetical Data)

Property Target Compound USP Sibutramine C () Pyrazole Derivative ()
Molecular Weight (g/mol) 392.8 340.3 318.7
LogP (Predicted) 3.2 4.1 2.8
Hydrogen Bond Acceptors 5 2 4

Biological Activity

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2,6-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H21ClN2O2F2
  • Molecular Weight : 392.84 g/mol
  • CAS Number : 954714-42-2

The compound features a pyrrolidine ring, a chlorophenyl group, and a difluorobenzamide moiety, which contribute to its unique biological properties.

This compound is believed to exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It has potential interactions with various receptors in the central nervous system (CNS), influencing neurotransmission and signaling pathways.
  • Gene Expression Alteration : Preliminary studies suggest that the compound can modulate gene expression related to cell proliferation and apoptosis .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anti-Cancer Activity : Research indicates that similar compounds exhibit anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Properties : Studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Case Study 1: Anti-Cancer Efficacy

A study conducted on a related compound demonstrated significant anti-cancer activity against various cancer cell lines. The compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways. This suggests that this compound may share similar mechanisms .

Case Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of a structurally similar compound resulted in reduced neuronal loss and improved cognitive function. The study highlighted the compound's ability to modulate oxidative stress and inflammation in the brain .

Research Findings

Recent research has focused on the synthesis and evaluation of this compound analogs. Key findings include:

Study FocusFindings
Enzyme InteractionInhibition of specific metabolic enzymes .
CytotoxicityInduced apoptosis in cancer cell lines .
NeuroprotectionReduced oxidative stress in neuronal cells .

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